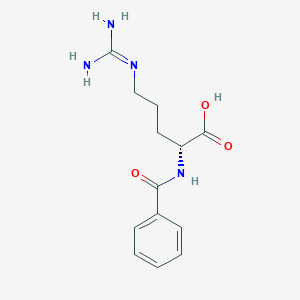

N-Benzoyl-D-arginine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Benzoyl-D-arginine chemical structure and properties

An In-depth Technical Guide to N-Benzoyl-D-arginine and Its Derivatives for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzoyl-D-arginine and its widely used derivative, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA). It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, properties, applications, and experimental protocols associated with this important biochemical tool.

Introduction: The Significance of Modified Arginine Analogs

In the landscape of biochemical research and pharmaceutical development, modified amino acids serve as indispensable tools for probing enzymatic mechanisms, screening potential drug candidates, and developing diagnostic assays. N-Benzoyl-D-arginine belongs to this class of molecules. While the D-isomer itself is a subject of stereospecific studies, its racemic mixture and derivatives, particularly the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide (DL-BAPNA), have become cornerstones in the study of proteases.[1][2] This guide will delve into the core scientific principles of N-Benzoyl-D-arginine, with a practical focus on the applications of its derivatives that have empowered decades of research in enzymology.

Chemical Identity and Structure

N-Benzoyl-D-arginine is an N-acyl-D-arginine, where a benzoyl group is attached to the alpha-amino group of D-arginine. Its enantiomer is N-Benzoyl-L-arginine.[3] The core structure consists of a benzoyl ring, an amide linkage, and the arginine side chain with its characteristic guanidinium group.

The most commonly utilized derivative in laboratory settings is Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride, often referred to by the acronyms DL-BAPNA or BANI.[4][5][] This molecule attaches a p-nitroaniline group to the carboxyl end of the arginine, rendering it a chromogenic substrate for various proteases.[7][8]

Caption: Logical structure of N-Benzoyl-D-arginine.

Physicochemical and Biochemical Properties

The properties of N-Benzoyl-D-arginine derivatives are crucial for their application in biochemical assays. The data presented below pertains primarily to the widely studied Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA).

| Property | Value | Source(s) |

| Synonyms | BAPNA, BANI, Bz-DL-Arg-pNA·HCl | [1][4][] |

| Molecular Formula | C₁₉H₂₂N₆O₄·HCl | [1][4][8] |

| Molecular Weight | 434.88 g/mol | [1][4][9] |

| Appearance | Pale yellow or beige powder | [1][] |

| Melting Point | ~254 - 276 °C | [1][4][9][10] |

| Solubility | Soluble in DMSO (up to 50 mg/ml), DMF, and water with subsequent dilution. | [8][11] |

| Storage Temperature | Recommended at -20 °C or ≤ -15 °C. | [1][12][13] |

| Biochemical Role | Chromogenic substrate for serine proteases like trypsin, papain, and calpain. | [5][7][8][14] |

Synthesis Overview

The synthesis of N-Benzoyl-D-arginine derivatives generally involves the acylation of the arginine amino acid. A common method for producing the chromogenic substrate Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride involves a condensation reaction.

Core Synthesis Strategy: A patented method describes the condensation of Nα-benzoyl arginine with p-nitroaniline.[15][16] This process often utilizes a condensing agent, such as phosphorus pentoxide, in a suitable solvent system like diethyl phosphite.[15][16] The reaction is typically performed in the presence of a tertiary amine base. The resulting product is then treated with hydrochloric acid to yield the final hydrochloride salt, which improves solubility and stability.[15][16] Alternative synthesis routes may involve different coupling reagents or protective group strategies to achieve the desired product, sometimes with a focus on retaining the stereochemistry of the starting L-arginine to produce L-BAPNA.[17][18]

Mechanism of Action and Applications in Research

The primary utility of N-Benzoyl-D-arginine derivatives in research stems from their role as enzyme substrates.[1]

Chromogenic Protease Assays

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) is a quintessential chromogenic substrate.[5][7] Its mechanism is straightforward and elegant:

-

Binding: The substrate binds to the active site of a protease, such as trypsin, which preferentially cleaves peptide bonds after arginine or lysine residues.

-

Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety.

-

Color Release: This cleavage releases p-nitroaniline (pNA), a chromophore that is yellow in solution.[2]

-

Detection: The rate of p-nitroaniline release can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm.[8][16] This rate is directly proportional to the enzyme's activity.[2]

Caption: Enzymatic hydrolysis of DL-BAPNA for activity assays.

Key Applications

-

Enzyme Kinetics: DL-BAPNA is used to determine key kinetic parameters (Km, Vmax) of proteases and to study their reaction mechanisms.[2]

-

Inhibitor Screening: The assay is widely adapted for high-throughput screening of potential protease inhibitors, a critical step in drug discovery.[2] Researchers can assess the efficacy of different compounds by measuring the reduction in pNA release.[4]

-

Diagnostics: The principle is applied in diagnostic tests to detect specific proteases in clinical samples, which can be biomarkers for various diseases.[1]

-

Biochemical Research: It is used to quantify protease activity in a wide range of biological samples, from snake venoms and plant extracts to cell lysates.[4]

Experimental Protocol: Trypsin Activity Assay

This protocol provides a standardized methodology for measuring trypsin activity using DL-BAPNA. The causality behind the steps is explained to ensure a self-validating system.

Objective: To quantify the enzymatic activity of trypsin by monitoring the hydrolysis of DL-BAPNA.

Materials:

-

Trypsin solution (e.g., in 0.001 M HCl)

-

DL-BAPNA stock solution (e.g., 10-20 mM in DMSO)[7]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.1, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Workflow Diagram:

Caption: Workflow for a typical trypsin enzymatic assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Causality: Preparing fresh solutions is critical for reproducibility. The buffer maintains the optimal pH for trypsin activity, and CaCl₂ is included as it stabilizes the enzyme.

-

Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 25°C or 37°C).

-

Prepare working dilutions of the trypsin enzyme in cold assay buffer. Keep on ice.

-

Prepare the working solution of DL-BAPNA by diluting the DMSO stock into the assay buffer to the final desired concentration (e.g., 1 mM).

-

-

Assay Setup:

-

Causality: Including proper controls is essential to validate the results. The "blank" corrects for any non-enzymatic hydrolysis of the substrate or background absorbance from the reagents.

-

In a 96-well plate, add the appropriate volume of assay buffer to each well.

-

Add the DL-BAPNA working solution to all wells.

-

For blank/control wells, add the same volume of buffer that will be used for the enzyme solution.

-

For test wells, prepare to add the trypsin solution.

-

-

Initiation and Measurement:

-

Causality: Pre-incubating the plate ensures the reaction starts at a stable, defined temperature. Initiating the reaction by adding the enzyme last ensures all reactions start simultaneously.

-

Pre-incubate the microplate at the reaction temperature for 5 minutes.

-

Initiate the reaction by adding the trypsin solution to the test wells.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 410 nm every 30-60 seconds for a period of 5-10 minutes.[16]

-

-

Data Analysis:

-

Causality: The initial linear phase of the reaction reflects the true initial velocity (V₀) of the enzyme, before substrate depletion or product inhibition occurs.

-

Subtract the absorbance values of the blank wells from the test wells.

-

Plot absorbance versus time for each sample.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Convert the rate (ΔAbs/min) to moles of pNA produced per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[16]

-

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel.

| Guideline | Procedure | Source(s) |

| Personal Contact | Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area. | [12][19] |

| Protective Equipment | Wear protective clothing, chemical-resistant gloves, and safety goggles or eyeglasses. | [12][19][20] |

| Handling | Do not eat, drink, or smoke when handling. Wash hands thoroughly with soap and water after use. | [12][19] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep containers securely sealed. Recommended temperature is -20°C or below. | [1][12][13][20] |

| Spills | For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a labeled container for disposal. | [19] |

| First Aid (Eyes) | Immediately flush eyes with fresh running water for at least 15 minutes. Seek medical attention if pain persists. | [12][13][19] |

| First Aid (Skin) | Flush skin and hair with running water and soap. Seek medical attention in case of irritation. | [12][13][19] |

| First Aid (Inhalation) | Remove from the contaminated area to fresh air. If not breathing, administer artificial respiration. | [12][13] |

Conclusion

N-Benzoyl-D-arginine and its derivatives, especially the chromogenic substrate DL-BAPNA, are powerful and versatile reagents in the fields of biochemistry and drug development. Their ability to provide a simple, reliable, and quantitative measure of protease activity has made them indispensable for studying enzyme kinetics, screening inhibitors, and advancing our understanding of biological processes. By adhering to rigorous experimental design and safety protocols, researchers can continue to leverage these molecules to drive scientific discovery.

References

- N-α-Benzoyl-DL-arginine 4-nitroanilide monohydrochloride - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_gdp9f_zZFHLqPl1vKCk1bwTpq3rxraWZ3i39vv3HRK-xNmDSkszNJdqWg4XrZ1FboIkSwRy1ALAtu0jq3DFz39L13az7guUhSA-DZD6-UA7LO1hhzzLDRNbeB2TjZuHQ4Z5Q]

- N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOkGiGhtQmUKCvRY8qPcgYteC4hf-QFCVPuGzpeb_-Qdw94VgYVY-ijbB8JoGrdF9teLuAGgiOaKr1sf8XgFVADGpHTjNga9-4ou-aHlXQFGabuYcBMP9Pz4bUVCVFtPkUXNCFm6GV5XcjUw6ihabqTmw0K2KAEyqYiV7kmXlY4F_neCOzwY7Qn2EJZx3U]

- Safety Data Sheet - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqQ-Q2nawUEUX0LZzWVFhpNDtQjEqLX0TiYFFy7ol3FsyQjc1TNZqI5tCexQywVOc7QzssN5XN8_PI_Jb8p0x7rn2T9-2ZMSIPlrmeo3MiOq1dUvy1qBtnvWNt-zgy8PAlxBp_WB6ljXI2bbfAy3AV70k8BwWYF583VDXakg==]

- Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr3pHHj_GHszqFm-j3h0NY-FHHDylAxZ-RibpCSEgiGCMuEmsKGIGq8WzPu-fjILK8_8OF3MLiMelKyM3VzekphTyhnRVSvaj3Iz1KnrpjW66EmB09bqZF41E5ivQfswmGw7PF4zFnkPqQURk=]

- N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRzaO_92D8RCqD_AfYtD4k4q6OZtAb9VCGZMZF8I5nzRpWoEyd2xv87sh0j-UhJ7Fnbl3QipvbqsvnkXH_wYqhwkxcGHstzRpbD1tXzw8u5OoR--C2crJh0lFbVtc5hZj3LC7Jk0yJOutI5Cc0-XiECpuqDKpp86pu1P8D5eotAAa4CDnjO778-4v_LY-7EFVq2vY=]

- N-a-Benzoyl-L-Arginine Ethyl Ester Hydrochloride CAS No 2645-08-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZSDYsKCXUdZWH2fwHIw_wdc-JBVTmqhJ9rlt4XnkP-Lr5rEOIk70AsIVqIoNnpHXYxHzlhAWJzNR7iaWNbh8o59E-So4MTqrQNgQ0qQmnTFSPL_NChVp0bGRlxNEZRzLofOpqPszB6MKafB4Wb6taDAVLLtFL7gd7v9Wp3O434g-uYXJD7PruRifsMcPchERSh5ufPIJ2IjCUTNsHjruKdz2tvVCltLI1ofvK8IW6STYlNf2qX3m4SPCra0bRwqt3sVCUoA==]

- Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET9fySKeK8iVvrU1uNpHqEzx-gIC12LYLW3rQQHfhCX7y_9xJHE2gCSJbZ_Q7CjHSiOmry-ZtNzJRIlFGoOlUYOuGmzEgyNuSdMvX20arDtL2DfUGOxvPGa_zo0smGzsUTLAE=]

- Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA0FfvB4EZLjD5Sm2HEZx2ZA06UeO1jrjDJKI_Kc56Jrtjmdf1LTbq8zJX2vKm2unMCpHSpoHJayR7KB4UWQlcDYbK5jHFw9oAg4KHaaM7zcn4vPmk5RxU9oG92fkuiuuJ7IE76l8NbM_sk15xhnLWmg6DzGouA13cX0EfCCnaNy1Pawc_p8ZoSBQsnzVFjGfXhgYB_hachM2KEfqGGnUxCcMEZ6yIVibHyl-utY9U_KLIO4buu---CLPu-nn83H5lRFuSo30Si45rhf4_hX2CAeZ10lMOtA9jIfdbf7kdxR1dQIKFfZb8hRfKdJMYLg4jnCt-_cOfZLrY2IS7rIlmRnOv3dEdDJ8uFMxGlaohIjkS9o8=]

- Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM_fNOXqCzUj-6oh9pGKGPLmqEUHSAICgAm4iexuwcrhaMTz79oflFvY_dcD27IPWVrla7kZnsRjhweseQ4CkzaH8vXozJAnHdTlEn6xwP0g17eHw8-JuWpWJJOniLn6PytjqByT42S1x1fVGXscekuvxZFaD2uw==]

- Material Safety Data Sheet - Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoMjUa7_clYxKzN8QIijK1aXgiwq1yCZNKcx-dpymSpiFqeGVOeamml4Qleb_0z7aoV9p77q10Udr6CGNztWFZLZtYuEmbMe-Nb1Sc9WDAiI9jNkPlykAYuvfvNkgwrJC-dOFzJT7lYyjxJ6rhhfB4hFkkcw==]

- Nalpha-benzoyl arginine p-nitroanilide hydrochloride - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN2p57_G0lgQ8qG7V31Ka-r4x3qN4t27ew470Y907J_v_rf6bfgfWc5SHKnjpqFV0q-0MouwBGpqx9Xg_KVqXKE5_zOaUkzIK8UCpj8oQEYUpxpXcJJ4DvsB-bJyiHJFSajhO16mRevMeH]

- Na-Benzoyl- DL -arginine 4-nitroanilide = 98 911-77-3 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmF_dEPKerXSWZlS6Uoz5ku64bPqs7i1bj0OIydZH4x0VlOMN9DfXqgzYVpwnS0HgP3Jjq-djdj8c2lSVENaa-Wutv_Msnl9mBdLLxI05oWFGnc-uM7ztauypA4hKEBXMBAF2opGOBtIlkNK8YF6F89A==]

- N α -Benzoyl-DL-Arginine-pNA (hydrochloride) - Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPuAdzfzEVN-3K31Wsmn1_vYj_hRVRctyxuibOskFvFo7rGFREjettTwajxQJAqUk5lrJvbqG6mbODOBaXXFHf-kvaL1w_CXTSMAYJh2_7JJIsN3RZdGkUG5-9NcQkhe48cfSUHEnlVCFrpMV_W-K4MrQXOWx2WbfsdpLKjdnEfeVD6_lTb5N2TSpDcOsQ-tc=]

- N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride - Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzdYeEwP_GNxYziukRfIpc_JwGwJPYx3DR9BZz8keUsgIdY_o562ygB1V_wPbwJCGS2aOfpgxyQcnCoBOTux26h7w_d3LU-Wql5XjNFuqVTKvcBlKGS7xDQS1MKQT5aubBwdrjLaDPKI3mfk8z0A==]

- Scheme showing the hydrolysis of N-benzoyl-DL-arginyl- ρ -nitroanilide... - ResearchGate. [URL: https://vertexaisearch.cloud.google.

- The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMhpkW_KSYsnm1KPsrktZFc-NJIZFm2ovig0mOcKOyqhBVNkhWhajYL2ouWp0Ht0o-j199sbO8uIopcBtLqakTGDKbCt3SEdKxGxF2wAiQXsdFEN9yBUY7Xhu5fxMbKjvpeECqNQdjtgWqCVcXKQGPzptUsHz00vf_A3XqFxMU0KdQLzbxQBiilbVxoDFD06QVzO5eBkh9I6bkY1x6v7zlSyWVxKZjB9UisuYXPn8SdGWx6-Q6HjFhMczO8sZ3rz2x1RUV]

- N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - (CAS 911-77-3) - Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkij6iuJvO0T_bHoMpZIfxm02XXyoyoQOLSJvGhE7QYKUIuhOohBY9pBML7OO1_wn1CrtMKYeSSy47RsRzRnyK1ohjZghiDAQL7Y78GPo39r88NkaKe61-cAr6EFaupiQPWOFT5TZq2EGb9P0DJpw4zvV4Jn_ZlhoVJ_iyBdCJmwLyocbiLPif5Hnyk5ByY_aKtumn7ugEy70=]

- N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride | Biochemical Assay Reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqr83xFeXwjGoJwQtH44f1MGNBMat-vTJ5br9cwWcia1aLrAds8J8gArVgpOmRrpQQ7yi1FhzVdNgKzJhrm0EDcemfIJRZqp2w04xu_VROlhCwWTK-rSUd0GNsVdp4sUlyjzpWhimBa_IKxTTaz_6g6MBWGbcuhFf9X-socjWqtGvMGRZm3doXe-oREd0vcN8_]

- N-ALPHA-BENZOYL-L-ARGININE P-NITROANILIDE HYDROCHLORIDE | 21653-40-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsUvJcHwChcTpbRfTmIwTvwCvqxsbxIxIeLlALqbvUV_Ory3kOO-W-rUwnIPyPtjhjoAWwjJgV5dodcagL5CU6IsTc5JW8GRiOmNUwg4DwQYTqz-4fnWxgDtg0sQKvuXyEhFDtaFDIwVuowpJ0zSBhGXee6_6cdxUiQ5e1lVZ8Sw==]

- Na-Benzoyl-DL -arginine b-naphthylamide hydrochloride (B4750) - Product Information Sheet - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1r7_0GE6AOBq4B27cStgvOmsQaOGMdDvI-y1CUVr9m6ahADWycyROjYn2vSyJU_cctriYyULcmN4wNveXohAI0sWvVAl7q1Ezyj1bbrECecJlLA35ZFj5bCauKJIQDZPk-rHVMGHHElstsqi9GSfcZTitgxISCq9Ai7PbOHEa9NCsgsrynVhiPYrCJop1N9savSlfJ1FqVO3W]

- N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride | 911-77-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpdaGFYboKJCf_cQZx3wo_uoGIJ2iwWtHjf2Ry8ygSauaxfcmjK8aTI9EmLXuZQbroo5gl0IHIoYVRimtVnFX3odGgdQ4lq18aZVFMfNjLA3mi7TSlz2ukzpo3rYG0PWnUCNipZISfjsQHh85I0v3qia51p0vSq7-CkDpQv2imYw==]

- Na-Benzoyl- L -arginine 4-nitroanilide 98 TLC 21653-40-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZ7aqN5DehqRYI6KVqx2Cw2DWKTUjS4Q_6KV3aK5YhbKc5lWYE2DNvPVO6jcZKRLhfjy1a6W1zvB11bm3qXjMIqqaIDe7CyNfKRxXTPnh9aYpDKMMmGKe2NxtPtW0YsLiIr3JZ20vQWuPeVSkfM7RDw==]

- Nα-Benzoyl-DL-arginine hydrochloride - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfQ1U4kc4pDhkWOZCpcOtcSM0lCdmZyW4VFEVAZp0Ooe_dA8GyuJfiXxdTvyHYTMx-gb6x8xxhRHwOrNk4se0YdmI3r-ST1-AplC10cvhb1dMvKEy7-splwd53GNVhGVvhfU4=]

- N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride, 98% 1 g | Contact Us. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Ce_WdA4kHW4UbPDGYKk-AOAYY05-EwtBrZ8LyV_oHDMvETYKK5D77fEETiemG0wstYyJZkC6B-fObUgwtOD7g9DFRztS0gZI1yOqbEvO8jhDbXejGu8UTaHtCv2XE_Anwo0sZdq873od-q3fM73CISJ2M7n-5A==]

- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfBbKkpZHaWQtv4SDYCYPHIOW4hCDDGETcteVf6j0UPA7bn88BM_2ziPsvllzbfOW_WNDazWZw-L__oLel5lFMYW2ht7C6V2zOi_fctJP5djaf_aYPlzHUYAU0wY1-DJv6QIaYSHhLSvG2hF5n22h8S-DX2dwyed1Ahdaqg4b0vDKBKwyDEMNmdPt-XM20]

- Synthesis of Benzoyl-l-arginine-p-nitroanilide | Bulletin of the Chemical Society of Japan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYHIcXm26dY8jtqcf-WOTOIUzjZV_8QxBGxb_THG9PgSAu_nJFNgLLcW0Bao5woxropwCxgnIotBWQuY2YqcYKg8Z-MjBzJkU8J0ldAfBxFrHSARfN2ewMPYYmXxH0C00IUvYdOteCr2f97ismfKRYnOp39wLm3xl007E=]

- Chemical structure scheme of Nα-benzoyl-L-arginine derivatives (with... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyFY97ayAVFlm9jUn9NdDgmX82GV3ibSvMnrBqrEtrrNF03VArEgwzBH2XPqFpmNIeuOFOgse550CTydMqbMngI78e1cTKBEATVgWIq694i4Uyp0la4_FCL0B2Ipoz36jBjgMjr3OdEX8BItEX0oE7ytMZNHRDpoZxh9bihdfsrfxhPyXN0qYjCw8wHQWJmGxFOuMW6NBRrUBRxD8ylU53hKc2xrCahOamAzPne_iT4a3NTn0r_OkNUADm4vv9-A==]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Na-Benzoyl- DL -arginine 4-nitroanilide = 98 911-77-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. CAS#:911-77-3 | N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride | Chemsrc [chemsrc.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. biosynth.com [biosynth.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride | 911-77-3 [chemicalbook.com]

- 15. CN104151204A - Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride - Google Patents [patents.google.com]

- 16. US3412150A - Nalpha-benzoyl arginine p-nitroanilide hydrochloride - Google Patents [patents.google.com]

- 17. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 18. academic.oup.com [academic.oup.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Synthesis and Purification of Nα-Benzoyl-D-arginine

Introduction

Nα-Benzoyl-D-arginine is a derivative of the amino acid D-arginine, a molecule of significant interest in biochemical and pharmaceutical research. As an enantiomer of the more common L-arginine derivative, it serves as a crucial tool in stereospecific enzymatic assays, inhibitor screening, and as a building block in the synthesis of specialized peptides and pharmacologically active compounds. The benzoyl group attached to the α-amino nitrogen imparts specific chemical properties, altering its solubility, stability, and interaction with biological targets.

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Nα-Benzoyl-D-arginine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering researchers the rationale behind the chosen pathway and empowering them to troubleshoot and adapt the protocol effectively. The described methodology is a self-validating system, designed for reproducibility and high purity of the final product.

I. Strategic Overview of the Synthesis

The synthesis of Nα-Benzoyl-D-arginine presents a distinct chemical challenge: the selective acylation of the α-amino group in the presence of the highly nucleophilic guanidinium group in the arginine side chain. A direct benzoylation of D-arginine under standard conditions would result in a mixture of products, with significant reaction at the side chain.

To circumvent this, a robust three-stage strategy is employed:

-

Protection of the Carboxylic Acid: The synthesis commences with the protection of the carboxyl group of D-arginine via Fischer esterification. This step converts the zwitterionic amino acid into its ethyl ester dihydrochloride salt, which prevents unwanted side reactions of the carboxylate and improves solubility in organic solvents for the subsequent step.

-

Regioselective Nα-Benzoylation: The core transformation is achieved through a carefully controlled Schotten-Baumann reaction. By maintaining the reaction pH between 5.5 and 7.0, we exploit the difference in basicity (pKa) between the α-amino group (~pKa 9) and the guanidinium group (~pKa 12.5). In this pH range, the guanidinium group remains protonated and thus, electronically shielded from reacting with benzoyl chloride. The α-amino group, however, is sufficiently deprotonated to act as a nucleophile, ensuring the benzoyl group is directed specifically to the desired position.[1][2][3]

-

Deprotection (Saponification): The final stage involves the hydrolysis of the ethyl ester to yield the free carboxylic acid, Nα-Benzoyl-D-arginine. This is accomplished via saponification using a strong base, followed by careful neutralization to precipitate the purified product.

Caption: Overall workflow for the synthesis of Nα-Benzoyl-D-arginine.

II. Mechanistic Insight: The Schotten-Baumann Reaction

The cornerstone of this synthesis is the Schotten-Baumann reaction, a method for forming amides from amines and acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. In our application, the deprotonated α-amino group of D-arginine ethyl ester acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The aqueous sodium hydroxide serves two critical functions: it neutralizes the hydrochloric acid produced, driving the reaction to completion, and it maintains the pH in the optimal range for selective Nα-acylation.

Caption: Mechanism of the Nα-Benzoylation step via Schotten-Baumann reaction.

III. Detailed Experimental Protocols

Stage 1: Synthesis of D-Arginine Ethyl Ester Dihydrochloride

Rationale: This esterification protects the carboxyl group and converts the amino acid into a form more amenable to the subsequent acylation reaction. Using anhydrous ethanol and HCl gas (or concentrated acid as a catalyst) drives the equilibrium toward the ester product.

Protocol:

-

Suspend D-arginine (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture with vigorous stirring until the solution becomes saturated. Alternatively, slowly add concentrated hydrochloric acid (2.5 equivalents).

-

Remove the ice bath and heat the mixture to reflux for 4-5 hours. The reaction can be monitored by thin-layer chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude D-arginine ethyl ester dihydrochloride as a solid mass.[3] This crude product is typically used in the next step without further purification.

Stage 2: Synthesis of Nα-Benzoyl-D-arginine Ethyl Ester

Rationale: This is the key regioselective step. The reaction is performed in a biphasic aqueous system at a controlled temperature and pH to ensure benzoylation occurs exclusively at the α-amino group.[1][2]

Protocol:

-

Dissolve the crude D-arginine ethyl ester dihydrochloride from Stage 1 in deionized water.

-

Cool the solution to 10-15°C using an ice-water bath.

-

Carefully adjust the pH of the solution to approximately 6.0 by the dropwise addition of a 2M aqueous sodium hydroxide solution. It is critical to monitor the pH closely with a calibrated pH meter.

-

In a separate vessel, dissolve benzoyl chloride (0.98 equivalents) in a minimal amount of a water-miscible organic solvent like acetone or THF.

-

Add the benzoyl chloride solution dropwise to the stirred, cooled aqueous solution of the arginine ester.

-

Throughout the addition, maintain the pH of the reaction mixture between 5.5 and 7.0 by concurrently adding 2M NaOH.[1][2] The temperature should be kept constant at 10-15°C.

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours at the same temperature.

-

The product, Nα-Benzoyl-D-arginine ethyl ester, may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate after adjusting the pH if necessary.

Stage 3: Saponification to Nα-Benzoyl-D-arginine

Rationale: This step removes the ethyl ester protecting group to yield the final product. Saponification with NaOH followed by acidification protonates the carboxylate, causing the final product to precipitate from the aqueous solution.

Protocol:

-

The crude Nα-Benzoyl-D-arginine ethyl ester is suspended or dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature. The progress of the hydrolysis can be monitored by TLC.[4]

-

Once the hydrolysis is complete, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath.

-

Slowly acidify the solution by adding 1M hydrochloric acid dropwise with vigorous stirring until the pH reaches approximately 5. This will cause the Nα-Benzoyl-D-arginine to precipitate as a white solid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

IV. Purification and Characterization

The primary method for purifying the final product is recrystallization, which effectively removes residual starting materials and salts.[5]

Purification by Recrystallization

Caption: General workflow for the purification of Nα-Benzoyl-D-arginine.

Protocol:

-

Transfer the crude, dried Nα-Benzoyl-D-arginine to an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water to the flask and heat gently while stirring until the solid is completely dissolved. Nα-Benzoyl-arginine has higher solubility in hot water than in cold.

-

If any insoluble impurities are visible, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

-

Collect the pure crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to a constant weight.

Characterization and Data

The identity and purity of the synthesized Nα-Benzoyl-D-arginine should be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₈N₄O₃ |

| Molecular Weight | 278.31 g/mol [6] |

| Appearance | White crystalline solid |

| Melting Point | Approx. 276 °C (for the related DL-BAPNA)[7] |

| Expected Yield | 60-75% (overall) |

V. Conclusion

The three-stage synthesis pathway detailed in this guide represents a logical and robust method for producing high-purity Nα-Benzoyl-D-arginine. By understanding the causality behind each step—from the initial esterification to the regioselective Schotten-Baumann acylation and final deprotection—researchers are well-equipped to execute this synthesis with confidence. The provided protocols are designed to be self-validating, yielding a product suitable for demanding applications in drug development and scientific research.

References

-

Mhatre, V. & Chaudhari, A. (n.d.). Study of Synthesis and Physicochemical Properties of Arginine Derived Cationic Surfactants. Shri. Jagdishprasad Jhabarmal Tibrewala University. Available at: [Link]

-

Infante, M. R., et al. (n.d.). Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. Available at: [Link]

- CN104151204A - Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride. Google Patents.

- Erlanger, B. F. (1968). Nalpha-benzoyl arginine p-nitroanilide hydrochloride. U.S. Patent No. 3,412,150. Google Patents.

-

Chaudhari, A., et al. (2012). Cationic Surfactants, Nα-acyl, Arginine, Schotten Baumann. Science and Technology, 2(4), 55-60. Available at: [Link]

-

Whitaker, J. R., & Bender, M. L. (1965). Kinetics of Papain-Catalyzed Hydrolysis of α-N-Benzoyl-L-arginine Ethyl Ester and α-N-Benzoyl-L-argininamide. Journal of the American Chemical Society, 87(12), 2728–2737. Available at: [Link]

-

Nishi, N., Tokura, S., & Noguchi, J. (1970). The Synthesis of Benzoyl-l-arginine-p-nitroanilide. Bulletin of the Chemical Society of Japan, 43(9), 2900-2900. Available at: [Link]

-

Rojas-Jiménez, M., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 64(2). Available at: [Link]

-

Kim, S. K., & Lee, C. (2007). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Journal of Surface Science and Technology, 23(1-2), 1-10. Available at: [Link]

-

Palmer, F. B. S. C., & Salardi, S. (1990). L-arginine, but not N alpha-benzoyl-L-arginine ethyl ester, is a precursor of endothelium-derived relaxing factor. Biochemical and Biophysical Research Communications, 167(2), 646-652. Available at: [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. Available at: [Link]

-

PubChem. (n.d.). Benzoyl-L-arginine. National Center for Biotechnology Information. Available at: [Link]

-

Zervas, L., et al. (1957). Studies on Arginine Peptides. II. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society, 79(24), 6421–6426. Available at: [Link]

Sources

- 1. Study of Synthesis and Physicochemical Properties of Arginine Derived Cationic Surfactants [article.sapub.org]

- 2. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 3. article.sapub.org [article.sapub.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3412150A - Nalpha-benzoyl arginine p-nitroanilide hydrochloride - Google Patents [patents.google.com]

- 6. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Α-BENZOYL-L-ARGININE ETHYL ESTER HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to N-Benzoyl-D-arginine as a Protease Substrate

This guide provides a detailed examination of N-Benzoyl-D-arginine and its interaction with proteases, offering foundational knowledge for researchers, scientists, and professionals in drug development. We will explore the nuanced mechanism of action, the critical role of stereochemistry, and the practical application of related compounds in protease assays.

Introduction: The Significance of Arginine Derivatives in Protease Research

Proteases are a class of enzymes essential to countless physiological processes, accomplishing their functions by cleaving peptide bonds within proteins.[1][2] The ability to accurately measure and characterize the activity of specific proteases is fundamental to both basic research and the development of therapeutic inhibitors. To this end, synthetic substrates that mimic the natural cleavage sites of these enzymes have become indispensable tools.[3][4]

Among the most studied proteases is trypsin, a serine protease that plays a key role in digestion by breaking down proteins.[5] Trypsin exhibits a high degree of specificity, preferentially cleaving peptide bonds on the C-terminal side of positively charged amino acids, namely lysine and arginine.[5][6][7] This specificity is driven by the architecture of its active site. Synthetic molecules like N-Benzoyl-arginine derivatives are designed to exploit this specificity, serving as proxies for natural substrates in quantitative enzymatic assays.[3][8]

A crucial, and often overlooked, aspect of these synthetic substrates is their stereochemistry. While proteins are constructed from L-amino acids, the use of a D-amino acid, as in N-Benzoyl-D-arginine , introduces a significant structural alteration. This guide will delve into why this distinction is not merely academic but is central to understanding the principles of enzyme-substrate interaction and inhibition.

The Core Mechanism: Trypsin's Interaction with Arginine Substrates

To understand the role of N-Benzoyl-D-arginine, one must first grasp the elegant mechanism by which trypsin recognizes and cleaves its preferred L-arginine substrates. The process is a two-step reaction involving acylation and deacylation, orchestrated by the enzyme's active site.[9]

Substrate Recognition: The S1 Specificity Pocket

The remarkable specificity of trypsin for arginine and lysine is primarily determined by its S1 specificity pocket , a deep cavity within the active site.[10][11] At the bottom of this pocket lies a negatively charged aspartate residue (Asp 189).[12] This residue forms a strong ionic bond with the positively charged guanidinium group of an incoming L-arginine side chain, effectively anchoring the substrate in the correct orientation for catalysis.[10][13][14] The benzoyl group on synthetic substrates like N-Benzoyl-L-arginine occupies a hydrophobic region near the entrance of the active site, contributing to the binding affinity.

Catalytic Cleavage: The Catalytic Triad

Once the substrate is properly docked, the cleavage of the peptide bond is carried out by the catalytic triad , a trio of amino acids—Serine 195, Histidine 57, and Aspartate 102—at the core of the active site.[6][13][15]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The histidine residue (His 57) acts as a general base, abstracting a proton from the serine (Ser 195). This activates the serine's hydroxyl group, turning it into a potent nucleophile.[9][15] The activated serine then attacks the carbonyl carbon of the substrate's scissile bond.

-

Formation of the Tetrahedral Intermediate: This attack forms a short-lived, negatively charged tetrahedral intermediate. This unstable intermediate is stabilized by the oxyanion hole , a structural feature of the active site formed by the backbone amides of Gly 193 and Ser 195, which hydrogen-bond with the negatively charged oxygen atom.[5][15]

-

Acylation: The intermediate collapses. The histidine residue, now acting as a general acid, donates its proton to the nitrogen of the leaving group, breaking the peptide bond. The C-terminal portion of the substrate is released, leaving the N-terminal portion covalently attached to the serine residue as an acyl-enzyme intermediate.[9]

-

Deacylation: A water molecule enters the active site and is activated by His 57, which again acts as a general base. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Resolution: A second tetrahedral intermediate is formed and subsequently collapses, releasing the N-terminal fragment of the original substrate and regenerating the active enzyme, ready for another catalytic cycle.[13]

The Critical Role of Stereochemistry: L-Arginine vs. D-Arginine

The entire catalytic process described above is exquisitely sensitive to the three-dimensional arrangement of the substrate. Enzymes like trypsin are highly stereospecific, meaning they have a strong preference for one enantiomer (e.g., L-amino acids) over the other (D-amino acids).[16]

When N-Benzoyl-D-arginine is introduced to trypsin, the D-configuration of the arginine residue prevents it from binding productively within the active site. While the positively charged side chain can still be attracted to the negatively charged S1 pocket, the spatial orientation of the alpha-carbon's substituents (the amino group, the carboxyl group, and the hydrogen atom) is incorrect. This steric clash prevents the scissile amide bond from being positioned correctly relative to the catalytic triad.[16]

Consequently, N-Benzoyl-D-arginine is not an effective substrate for trypsin. Instead, it acts as a competitive inhibitor . It can bind to the active site, occupying the S1 pocket, but it cannot be cleaved or is cleaved at an extremely slow, often negligible, rate. By occupying the active site, it prevents the binding and cleavage of true L-amino acid substrates.

The diagram below illustrates the differential binding of L- and D-arginine substrates in the trypsin active site.

Conclusion

N-Benzoyl-D-arginine serves as a powerful tool for illustrating the profound importance of stereospecificity in enzyme catalysis. While not a substrate for trypsin, its behavior as a competitive inhibitor underscores the precise three-dimensional requirements of the enzyme's active site. The principles learned from studying its interaction are directly applicable to the design and use of its L-isomer counterparts, such as BAEE and L-BAPNA, which are fundamental reagents for the quantitative analysis of protease activity. A thorough understanding of this mechanism, from substrate docking in the S1 pocket to the role of the catalytic triad, empowers researchers to design more robust experiments, effectively screen for therapeutic inhibitors, and advance our knowledge of protease function in health and disease.

References

-

M-CSA. (n.d.). Trypsin. M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Trypsin? Retrieved from [Link]

-

Kraut, J. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proceedings of the National Academy of Sciences, 103(19), 7241-7246. Retrieved from [Link]

-

Proteopedia. (2025, January 26). Trypsin. Retrieved from [Link]

-

Monash University. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]

-

Merck Millipore. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Trypsin. Retrieved from [Link]

-

NIH National Library of Medicine. (2005). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 89(3), 1639-1647. Retrieved from [Link]

-

MP Biomedicals. (n.d.). TECHNICAL INFORMATION Trypsin. Retrieved from [Link]

-

NIH National Library of Medicine. (2015). Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis. Molecules, 20(12), 22689–22703. Retrieved from [Link]

-

Ahern, K. (2014, October 27). Ahern's Biochemistry #12 - Enzyme Mechanisms. YouTube. Retrieved from [Link]

-

NIH National Library of Medicine. (2010). Surface loops of trypsin-like serine proteases as determinants of function. FEBS Journal, 277(15), 3179-3195. Retrieved from [Link]

-

PubMed. (1982). Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides... International Journal of Peptide and Protein Research, 20(3), 221-231. Retrieved from [Link]

-

PubMed. (1976). [Benzoyl-DL-arginine-p-nitroanilidase From Buckwheat Seeds. Properties and Substrate Specificity]. Biokhimiia, 41(4), 729-736. Retrieved from [Link]

-

Perona, J. J., & Craik, C. S. (1997). Evolutionary Divergence of Substrate Specificity within the Chymotrypsin-like Serine Protease Fold. Journal of Biological Chemistry, 272(48), 29987-29990. Retrieved from [Link]

-

Graf, L., et al. (1990). Substrate Specificity of Trypsin Investigated by Using a Genetic Selection. Proceedings of the National Academy of Sciences, 87(17), 6659-6663. Retrieved from [Link]

-

ACS Publications. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 5153-5162. Retrieved from [Link]

-

NIH National Library of Medicine. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Omega, 5(10), 5153-5162. Retrieved from [Link]

-

PubMed. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(1), 1-6. Retrieved from [Link]

-

PubMed. (2004). Trypsin cleaves exclusively C-terminal to arginine and lysine residues. Molecular & Cellular Proteomics, 3(6), 608-614. Retrieved from [Link]

-

ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875. Retrieved from [Link]

-

ResearchGate. (n.d.). A Spectrophotometric Assay of Arginase. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega, 6(4), 2686-2694. Retrieved from [Link]

-

G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselectivity of L-arginine versus d-arginine. Retrieved from [Link]

-

eScholarship.org. (n.d.). Investigation of the Substrate Specificity of Trypsin. Retrieved from [Link]

-

PubMed Central. (2008). Cleavage targets and the D-arginine-based inhibitors of the West Nile virus NS3 processing proteinase. The FEBS Journal, 275(11), 2893-2906. Retrieved from [Link]

-

PubMed. (1979). The action of trypsin on synthetic chromogenic arginine substrates. Thrombosis Research, 16(3-4), 301-310. Retrieved from [Link]

-

ExPASy. (n.d.). PeptideCutter - Cleavage specificities of selected enzymes and chemicals. Retrieved from [Link]

-

PubMed Central. (2013). High resolution analysis of proteolytic substrate processing. The Journal of Biological Chemistry, 288(34), 24635-24647. Retrieved from [Link]

Sources

- 1. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. Trypsin - Wikipedia [en.wikipedia.org]

- 6. proteopedia.org [proteopedia.org]

- 7. Trypsin cleaves exclusively C-terminal to arginine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pnas.org [pnas.org]

- 10. purdue.edu [purdue.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Trypsin? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

The Cornerstone of Protease and Deiminase Research: A Technical Guide to Benzoylated Arginine Derivatives

Introduction: The Unassuming Architect of Enzymatic Assays

In the landscape of biochemical research, particularly in the realms of enzymology and drug discovery, the ability to accurately measure and characterize enzyme activity is paramount. For decades, a class of unassuming molecules, the benzoylated arginine derivatives, has served as a cornerstone for these investigations. Compounds such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), N-α-benzoyl-L-arginine amide (BAA), and their chromogenic cousin, Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), have become indispensable tools for researchers studying proteases and, more recently, protein arginine deiminases (PADs).

This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of these pivotal research tools. We will delve into the historical context of their development, provide detailed, field-proven protocols for their synthesis and use in enzymatic assays, and present a comparative analysis of their kinetic parameters with key enzymes. This document is intended for researchers, scientists, and drug development professionals who seek not only to utilize these compounds but also to understand the scientific legacy and the mechanistic principles that make them so powerful.

A Historical Perspective: From Early Observations to Standardized Assays

The story of benzoylated arginine derivatives is intrinsically linked to the history of enzymology itself. The early 20th century saw a burgeoning interest in understanding the chemical nature of enzymes and the kinetics of the reactions they catalyze.[1][2] Scientists like Leonor Michaelis and Maud Menten laid the theoretical groundwork for enzyme kinetics in 1913, but practical, reproducible assays were needed to apply these principles broadly.[3]

The breakthrough came with the realization that the complexity of protein substrates could be circumvented by using smaller, synthetic molecules that mimic the enzyme's natural target.[4] Trypsin, a pancreatic serine protease that specifically cleaves peptide bonds on the C-terminal side of lysine and arginine residues, was a prime candidate for such studies. In the mid-20th century, researchers began to explore simple, modified amino acids as potential substrates.

A pivotal moment in this field was the work of George W. Schwert and Yoshio Takenaka in 1955, who described a spectrophotometric method for determining trypsin and chymotrypsin activity.[5] Their work, and that of others from the same era, established Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a reliable and convenient substrate for trypsin. The enzymatic hydrolysis of the ester bond in BAEE could be monitored by measuring the change in absorbance in the ultraviolet spectrum, providing a continuous and quantitative measure of enzyme activity.[5]

The development of chromogenic substrates in the 1960s and 1970s further revolutionized enzyme assays.[6][7] Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) emerged as a key example of this new technology. The enzymatic cleavage of the amide bond in BAPNA by proteases like trypsin and papain releases p-nitroaniline, a yellow-colored compound that can be easily quantified using a simple spectrophotometer at 405 nm.[8] This innovation made protease assays more accessible and amenable to high-throughput screening.

The utility of benzoylated arginine derivatives was further expanded with the discovery and characterization of protein arginine deiminases (PADs), enzymes that convert arginine residues in proteins to citrulline.[9] Researchers found that compounds like N-α-benzoyl-L-arginine amide (BAA) and BAEE could also serve as effective substrates for PADs, enabling the study of their kinetics and the screening for inhibitors.[1][2]

Synthesis and Characterization of Benzoylated Arginine Derivatives

The synthesis of benzoylated arginine derivatives is a foundational technique in medicinal and biological chemistry. The most common method for introducing the benzoyl group onto the alpha-amino group of arginine or its esters is the Schotten-Baumann reaction.[10][11] This reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base.[1] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[10]

Below is a detailed, field-proven protocol for the synthesis of N-α-benzoyl-L-argininamide hydrochloride, a key substrate for both proteases and PAD enzymes.

Experimental Protocol: Synthesis of N-α-benzoyl-L-argininamide hydrochloride

This protocol is based on the principles of the Schotten-Baumann reaction, adapted for the specific synthesis of N-α-benzoyl-L-argininamide hydrochloride from L-argininamide dihydrochloride.

Materials and Reagents:

-

L-argininamide dihydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Round bottom flasks

-

Rotary evaporator

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

-

Dissolution of Starting Material: In a 250 mL round bottom flask, dissolve L-argininamide dihydrochloride (1 equivalent) in deionized water. Cool the solution in an ice bath with continuous stirring.

-

Basification: While monitoring the pH, slowly add a 2M aqueous solution of NaOH dropwise until the pH of the solution reaches approximately 10-11. This deprotonates the alpha-amino group, making it nucleophilic. Maintain the temperature below 5°C.

-

Addition of Benzoyl Chloride: In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in dichloromethane (DCM). Add this solution dropwise to the cold, basic solution of L-argininamide over a period of 30-45 minutes. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

-

Reaction: Allow the reaction to stir vigorously in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the aqueous layer twice with fresh DCM. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude solid or oil.

-

Acidification and Precipitation: Dissolve the crude product in a minimal amount of water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is acidic (pH 2-3). The desired N-α-benzoyl-L-argininamide hydrochloride should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Protease Research: The Trypsin Model

Benzoylated arginine derivatives are workhorse substrates for studying trypsin and other trypsin-like serine proteases. The following protocol details a continuous spectrophotometric rate determination assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Experimental Protocol: Trypsin Activity Assay Using BAEE

This assay measures the increase in absorbance at 253 nm as BAEE is hydrolyzed by trypsin to Nα-Benzoyl-L-arginine and ethanol.

Materials and Reagents:

-

Trypsin solution (e.g., 425-575 units/mL in 1 mM HCl)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Sodium phosphate, monobasic

-

Sodium hydroxide (NaOH), 1M

-

Hydrochloric acid (HCl), 1M

-

Ultrapure water

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring at 253 nm with temperature control

Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 67 mM Sodium Phosphate Buffer. Adjust the pH to 7.6 at 25°C with 1 M NaOH.

-

Substrate Solution: Prepare a 0.25 mM BAEE solution by dissolving the appropriate amount in the prepared buffer.

-

Enzyme Diluent: Prepare a 1 mM HCl solution.

-

Enzyme Solution: Immediately before use, dilute the trypsin stock to the desired concentration in cold (2-8°C) 1 mM HCl.

-

-

Assay Setup:

-

Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.

-

Prepare a blank cuvette containing 3.0 mL of the BAEE Substrate Solution and 0.2 mL of the Enzyme Diluent (1 mM HCl).

-

For the test samples, pipette 3.0 mL of the BAEE Substrate Solution into each cuvette.

-

-

Initiation of Reaction and Measurement:

-

To each test cuvette, add 0.2 mL of the prepared Enzyme Solution.

-

Immediately mix the contents of the cuvette by inversion (or by gentle pipetting) and place it in the spectrophotometer.

-

Record the increase in absorbance at 253 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve for both the blank and the test samples.

-

Subtract the rate of the blank from the rate of the test samples to get the true enzyme-catalyzed rate.

-

Calculate the trypsin activity using the following formula, based on the unit definition where one BAEE unit produces a ΔA₂₅₃ of 0.001 per minute in a 3.2 mL reaction volume.[12]

-

A New Frontier: The Role in Protein Arginine Deiminase (PAD) Research

The discovery that benzoylated arginine derivatives are also substrates for PAD enzymes opened up new avenues of research into the roles of these enzymes in health and disease.[9] PADs catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various autoimmune diseases and cancers. The following protocol describes a colorimetric assay for PAD activity using N-α-benzoyl-L-arginine amide (BAA).

Experimental Protocol: PAD Activity Assay Using BAA

This assay measures the amount of ammonia produced as a byproduct of the deimination of BAA by PAD enzymes. The ammonia is then quantified using the Berthelot (indophenol) reaction.

Materials and Reagents:

-

Recombinant PAD enzyme

-

N-α-benzoyl-L-arginine amide (BAA)

-

Tris-HCl buffer

-

Calcium chloride (CaCl₂)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Phenol/nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Ammonium chloride (for standard curve)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.6, containing 10 mM CaCl₂ and 2 mM DTT.

-

Substrate Stock: Prepare a concentrated stock solution of BAA in the Assay Buffer.

-

Stopping Reagent: Prepare a 15% (w/v) TCA solution.

-

Color Reagents: Prepare the phenol/nitroprusside and alkaline hypochlorite reagents for ammonia detection.

-

-

Ammonia Standard Curve:

-

Prepare a series of ammonium chloride standards in the Assay Buffer to generate a standard curve (e.g., 0-200 µM).

-

-

Enzymatic Reaction:

-

In a 96-well plate, set up the reactions by adding Assay Buffer, varying concentrations of BAA substrate, and the PAD enzyme to a final volume of 50 µL.

-

Include a no-enzyme control for each substrate concentration.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Stopping the Reaction:

-

Stop the reaction by adding 25 µL of the 15% TCA solution to each well.

-

Centrifuge the plate to pellet the precipitated protein.

-

-

Ammonia Detection:

-

Transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

Add 50 µL of the phenol/nitroprusside reagent to each well, followed by 50 µL of the alkaline hypochlorite reagent.

-

Incubate the plate at room temperature for 20-30 minutes to allow for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance at 630 nm using a microplate reader.

-

Subtract the absorbance of the no-enzyme controls from the corresponding test samples.

-

Calculate the concentration of ammonia produced using the standard curve.

-

Determine the initial reaction velocities at each substrate concentration and use this data to calculate the kinetic parameters (Km and kcat) by fitting to the Michaelis-Menten equation.

-

Comparative Analysis of Kinetic Parameters

The choice of a specific benzoylated arginine derivative often depends on the enzyme being studied and the assay format. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's affinity for the substrate and its turnover rate, respectively. Below is a table summarizing representative kinetic parameters for trypsin and various PAD isozymes with common benzoylated arginine substrates.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Bovine Trypsin | BAEE | ~0.05 - 0.1 | - | - | [13] |

| PAD1 | BAA | - | - | 22,000 | [1] |

| PAD1 | BAEE | 0.35 | 11.31 | 32,000 | [1] |

| PAD2 | BAA | 0.48 | - | 680 | [11] |

| PAD2 | BAEE | 0.27 | - | 11,700 | [11] |

| PAD3 | BAA | 17.5 | 2.1 | 120 | [1] |

| PAD3 | BAEE | 7.50 | 1.73 | 230 | [1] |

| PAD4 | BAA | - | - | ~22,000 | [1] |

| PAD4 | BAEE | - | - | - | [2] |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for comparative purposes.

Future Outlook

While benzoylated arginine derivatives have a long and storied history in enzyme research, their utility is far from exhausted. The ongoing investigation into the roles of PAD enzymes in various diseases ensures that these substrates will remain relevant in the development of novel therapeutics. Furthermore, the principles learned from the development and application of these simple synthetic substrates continue to inform the design of more complex and specific probes for a wide range of enzymes. As our understanding of the intricate regulatory networks of proteases and other modifying enzymes deepens, the foundational tools that enabled these discoveries, such as the humble benzoylated arginine derivatives, will continue to be an essential part of the researcher's toolkit.

References

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. goldbio.com [goldbio.com]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. N a -Benzoyl-L-arginine Ethyl Ester, Hydrochloride [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. CN104151204A - Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride - Google Patents [patents.google.com]

- 8. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride, 250 g, CAS No. 2645-08-1 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 9. byjus.com [byjus.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. US3412150A - Nalpha-benzoyl arginine p-nitroanilide hydrochloride - Google Patents [patents.google.com]

- 12. N-Α-BENZOYL-L-ARGININE ETHYL ESTER HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to N-Benzoyl-D-arginine and its Derivatives as Protease Substrates

Sources

- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 2. neb.com [neb.com]

- 3. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. biosynth.com [biosynth.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cleavage targets and the D-arginine-based inhibitors of the West Nile virus NS3 processing proteinase - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Biological Relevance of D-Amino Acid Derivatives, Featuring N-Benzoyl-D-arginine

Foreword: Beyond the Canonical Twenty

For decades, the narrative of protein biochemistry was elegantly simple, built upon a foundation of twenty proteinogenic L-amino acids. Their D-enantiomers were largely relegated to the realm of microbial cell walls and esoteric natural products, considered "unnatural" in the context of mammalian physiology. However, the relentless march of analytical chemistry and molecular biology has shattered this dogmatic view. We now understand that D-amino acids are not merely biological curiosities but are, in fact, crucial signaling molecules, metabolic regulators, and potential biomarkers in health and disease.[1][2][3] This guide delves into the burgeoning field of D-amino acid biology, with a particular focus on their synthetic derivatives, such as N-Benzoyl-D-arginine, which serve as indispensable tools for unraveling their complex roles.

The D-Amino Acid Landscape: A Paradigm Shift

The classical view held that only L-amino acids were utilized in higher organisms.[1] However, sensitive analytical techniques have revealed the presence of various D-amino acids in mammals, including D-serine, D-aspartate, D-alanine, and D-cysteine, each with distinct physiological functions.[1][4]

Endogenous Roles of D-Amino Acids

-

Neurotransmission: D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1][3][5] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[2][3][5] D-aspartate also functions as a neurotransmitter and is involved in brain development.[5]

-

Endocrine Regulation: D-aspartate is found in endocrine glands and is involved in regulating the release of hormones, including testosterone.[1][4]

-

Microbial World: In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[6][7][8] Bacteria also release extracellular D-amino acids to regulate processes like biofilm formation and spore germination.[6][7]

The Metabolic Gatekeepers: D-Amino Acid Oxidase and D-Aspartate Oxidase

The concentrations of D-amino acids in mammals are tightly regulated by specific enzymes.

-

D-Amino Acid Oxidase (DAAO): This FAD-dependent enzyme catalyzes the oxidative deamination of neutral and basic D-amino acids, such as D-serine and D-alanine, to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[9][10][11] DAAO is crucial for maintaining appropriate levels of D-serine in the brain and for detoxifying excess D-amino acids from dietary or microbial sources.[9][10]

-

D-Aspartate Oxidase (DDO): DDO specifically targets acidic D-amino acids, primarily D-aspartate and D-glutamate.[12][13][14] Its expression is developmentally regulated, playing a key role in modulating D-aspartate levels during neurodevelopment.[12][15]

N-Acyl-D-Amino Acid Derivatives: Probing Biological Systems

While free D-amino acids have intrinsic biological activity, their N-acylated derivatives, such as N-Benzoyl-D-arginine, are primarily utilized as synthetic tools in research and diagnostics. The addition of a bulky acyl group, like the benzoyl group, can significantly alter the molecule's properties, making it a specific substrate for certain enzymes.

N-Benzoyl-D-arginine: A Tool for Protease Activity Assays

N-Benzoyl-DL-arginine-4-nitroanilide (BAPNA) is a well-established chromogenic substrate for serine proteases like trypsin.[16][17][18] The principle of this assay is straightforward yet powerful: the protease cleaves the amide bond between the arginine residue and the p-nitroaniline moiety, releasing the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.[17][18]

Although the commercially available substrate is often the racemic DL-mixture, the L-enantiomer, N-Benzoyl-L-arginine, is the form typically recognized and cleaved by these proteases.[19] However, the use of the D-enantiomer or the racemic mixture in specific research contexts can provide insights into the stereoselectivity of proteases.

Synthesis of N-Acyl-D-Amino Acid Derivatives

The synthesis of N-acyl-D-amino acid derivatives can be achieved through various enzymatic and chemical methods. Enzymatic synthesis offers high stereoselectivity and is often performed under mild conditions.[20][21][22]

Table 1: Key Enzymes in D-Amino Acid Derivative Synthesis

| Enzyme Class | Reaction | Application |

| Hydantoinase/Carbamoylase | Converts D,L-5-monosubstituted hydantoins to D-amino acids. | Industrial production of D-amino acids.[20] |

| D-Amino Acid Dehydrogenase | Reductive amination of α-keto acids to D-amino acids. | Environmentally friendly, one-step synthesis.[20][23] |

| D-Aminotransferase | Transfer of an amino group from a donor to an α-keto acid. | Synthesis of various D-amino acid derivatives.[20] |

| L-Amino Acid Oxidase/Deaminase | Coupled with a D-selective transaminase for stereoinversion of L-amino acids. | Deracemization processes.[20] |

Methodologies and Experimental Protocols

Workflow for Assessing Protease Activity using N-Benzoyl-DL-arginine-p-nitroanilide (BAPNA)

This protocol outlines a standard colorimetric assay for measuring the activity of trypsin or other serine proteases that recognize arginine at the P1 site.

Materials:

-

N-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (BAPNA)

-

Trypsin (or other protease of interest)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer

Protocol:

-

Substrate Preparation: Prepare a stock solution of BAPNA in DMSO (e.g., 100 mM). Due to its limited aqueous solubility, DMSO is the preferred solvent.[17]

-

Working Solution: Dilute the BAPNA stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

-

Enzyme Preparation: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis). Dilute the enzyme to the desired working concentration in the Tris-HCl buffer just before use.

-

Assay Setup:

-

In a 96-well microplate, add the BAPNA working solution to each well.

-

To initiate the reaction, add the diluted enzyme solution to the wells.

-

Include appropriate controls: a blank (buffer only), a substrate control (BAPNA solution without enzyme), and an enzyme control (enzyme solution without BAPNA).

-

-

Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The concentration of released p-nitroaniline can be determined using its molar extinction coefficient.

}

Workflow for a typical protease activity assay using BAPNA.

Analytical Methods for D-Amino Acid Detection

The accurate detection and quantification of D-amino acids in biological samples are crucial for understanding their roles. Due to their low abundance and the presence of a vast excess of their L-counterparts, highly sensitive and selective methods are required.

Table 2: Comparison of Analytical Techniques for D-Amino Acid Analysis

| Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Chiral stationary phases or pre-column derivatization with chiral reagents followed by separation. | Robust, versatile, and widely available.[24][25] | May require derivatization, which can be time-consuming.[26] |

| Gas Chromatography (GC) | Separation of volatile amino acid derivatives on a chiral column. | High resolution and sensitivity.[24] | Requires derivatization to increase volatility. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field using a chiral selector in the buffer. | High separation efficiency and low sample consumption.[24] | Lower sensitivity compared to HPLC and GC for some applications. |

| Mass Spectrometry (MS) | Often coupled with HPLC or GC (LC-MS, GC-MS) for sensitive and specific detection. | High sensitivity and specificity, provides structural information.[25][26] | Enantiomers have the same mass, so separation is still required.[25][27] |

| Enzymatic Biosensors | Utilize the high specificity of enzymes like DAAO to detect D-amino acids. | High selectivity, potential for real-time monitoring.[9][24] | May have limited stability and can be susceptible to interference. |

Signaling Pathways and Broader Biological Implications

The discovery of D-amino acids as signaling molecules has opened new avenues of research into various physiological and pathological processes.

D-Serine and NMDA Receptor Signaling

D-serine acts as a co-agonist at the glycine site of the NMDA receptor, a key player in excitatory neurotransmission. The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for receptor activation, leading to calcium influx and downstream signaling cascades involved in synaptic plasticity.

}

Simplified diagram of D-serine's role in NMDA receptor activation.

D-Amino Acids in Disease

The link between D-amino acids and various diseases is an area of intense investigation.

-

Neurological and Psychiatric Disorders: Altered levels of D-serine and D-aspartate are associated with schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[2][5] This has led to the exploration of DAAO inhibitors as a potential therapeutic strategy to increase D-serine levels and enhance NMDA receptor function.[28]

-

Cancer: Some D-amino acids appear to be upregulated in cancer cells and may serve as oncometabolites or biomarkers.[2][27] There is also evidence that cancer cells may produce D-amino acids to protect themselves against certain chemotherapeutic agents.[27]

-

Age-Related Disorders: The accumulation of D-amino acids through non-enzymatic racemization in long-lived proteins is a hallmark of aging and is associated with conditions like cataracts and atherosclerosis.[2]

Future Directions and Conclusion

The field of D-amino acid biology is rapidly evolving. While derivatives like N-Benzoyl-D-arginine have proven invaluable as research tools, the exploration of the biological relevance of other, potentially naturally occurring, D-amino acid derivatives is a promising frontier. Key areas for future research include:

-

Elucidating the full spectrum of D-amino acid functions: Beyond the nervous and endocrine systems, what other physiological processes are regulated by D-amino acids?

-

Developing novel therapeutic strategies: Can targeting D-amino acid metabolism with enzyme inhibitors or agonists/antagonists of their receptors lead to new treatments for a range of diseases?

-

Identifying new D-amino acid-based biomarkers: Can specific D-amino acid profiles in biological fluids serve as early diagnostic or prognostic markers for diseases?

References

-

Hernández, D., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]

-

Ohashi, Y., & Sasabe, J. (2016). D-Amino Acids in the Nervous and Endocrine Systems. Scientifica. [Link]

-

Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]

-